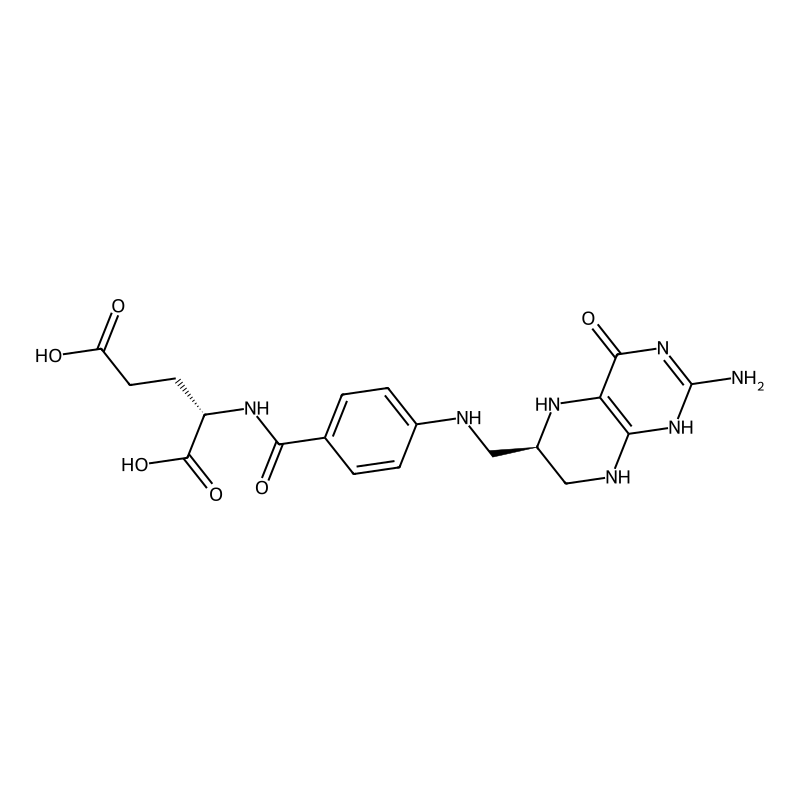

Tetrahydrofolic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Investigating One-Carbon Metabolism

THFA acts as the primary carrier for single-carbon units within cells []. These single-carbon units, like methyl, methylene, and formyl groups, participate in various essential reactions. Researchers utilize THFA to study one-carbon metabolism, a complex network of pathways involving these single-carbon transfers []. By analyzing how THFA interacts with enzymes and other molecules in this pathway, scientists gain insights into cellular health, disease development, and the efficacy of medications.

For instance, researchers investigate how mutations in enzymes responsible for THFA regeneration affect one-carbon metabolism and contribute to diseases like neural tube defects [].

Understanding DNA Synthesis and Repair

THFA plays a critical role in DNA synthesis by donating single-carbon units for the formation of purines and thymidylate, essential building blocks of DNA []. Scientists employ THFA to study DNA replication and repair mechanisms. By observing how THFA deficiency impacts these processes, researchers can understand the causes of genetic diseases and develop therapeutic strategies.

For example, studies investigate how THFA supplementation can improve DNA repair efficiency in patients undergoing chemotherapy, which can damage DNA [].

Exploring Amino Acid Metabolism

THFA is a vital cofactor in amino acid metabolism, participating in reactions that convert one amino acid into another []. Researchers leverage THFA to study the intricate network of amino acid interconversions and their impact on cellular function. By analyzing how THFA deficiency disrupts amino acid metabolism, scientists can gain insights into protein synthesis, nitrogen balance, and potential therapeutic targets for various diseases.

For instance, research explores how THFA deficiency contributes to the development of nonalcoholic fatty liver disease by affecting amino acid metabolism in the liver [].

Tetrahydrofolic acid, also known as tetrahydrofolate, is a derivative of folic acid (vitamin B9) and plays a crucial role in various biochemical processes within the body. It is a water-soluble vitamin that acts primarily as a coenzyme in one-carbon metabolism, facilitating the transfer of single-carbon units essential for the synthesis of amino acids and nucleic acids. The compound is characterized by its ability to exist in multiple forms, each carrying different single-carbon moieties, such as methyl, methylene, and formyl groups .

THFA functions as a coenzyme in single-carbon transfer reactions. The specific form of THFA (e.g., methylene THFA, formyl THFA) determines the type of one-carbon unit it carries []. These single-carbon groups are crucial for building blocks of DNA, RNA, and proteins. Enzymes utilize THFA derivatives to transfer the single-carbon unit to acceptor molecules, enabling essential cellular processes.

For instance, in DNA synthesis, THFA derivatives donate methyl groups for DNA methylation, a process regulating gene expression [].

- Reduction of Dihydrofolic Acid: Tetrahydrofolic acid is synthesized from dihydrofolic acid through the action of the enzyme dihydrofolate reductase, which requires NADPH as a cofactor. This step is crucial for maintaining adequate levels of tetrahydrofolate in cells .

- Conversion to Active Forms: Once formed, tetrahydrofolic acid can be converted into several active derivatives:

- One-Carbon Transfer Reactions: Tetrahydrofolic acid participates in various one-carbon transfer reactions that are critical for amino acid metabolism and nucleotide synthesis. These reactions are integral to DNA replication and repair processes .

Tetrahydrofolic acid is essential for numerous biological functions:

- Amino Acid Synthesis: It facilitates the synthesis of amino acids such as serine and methionine, which are crucial for protein synthesis and cellular function .

- Nucleotide Synthesis: Tetrahydrofolic acid plays a pivotal role in synthesizing purines and pyrimidines, which are the building blocks of DNA and RNA. A deficiency in tetrahydrofolate can lead to megaloblastic anemia due to impaired DNA synthesis .

- Cellular Metabolism: The compound is involved in various metabolic pathways, including the interconversion of amino acids and the generation of formate necessary for numerous biosynthetic processes .

Tetrahydrofolic acid can be synthesized through several methods:

- Biological Synthesis:

- In humans, tetrahydrofolic acid is synthesized from dietary folates through a series of enzymatic reactions involving dihydrofolate reductase .

- Bacteria synthesize tetrahydrofolate from para-aminobenzoic acid via dihydropteroate synthetase, making it a target for certain antibiotics like sulfonamides .

- Chemical Synthesis:

Tetrahydrofolic acid has several important applications:

- Medical Use: It is used therapeutically to treat conditions like megaloblastic anemia and certain types of macrocytic anemias resulting from folate deficiency. It aids in restoring normal erythropoiesis and supporting cellular growth during pregnancy .

- Nutritional Supplementation: Tetrahydrofolic acid is often included in dietary supplements aimed at preventing neural tube defects during fetal development by ensuring adequate folate levels .

Research has shown that tetrahydrofolic acid interacts with various compounds:

- Methotrexate: This chemotherapy drug inhibits dihydrofolate reductase, thereby reducing the availability of tetrahydrofolate and affecting nucleotide synthesis. This mechanism underlies its effectiveness against rapidly dividing cancer cells but also leads to side effects related to folate deficiency .

- Other Drugs: Several other drugs, including trimethoprim and pyrimethamine, also inhibit enzymes involved in folate metabolism, highlighting the importance of monitoring folate levels during treatment with these medications .

Tetrahydrofolic acid shares structural similarities with several other compounds involved in one-carbon metabolism. Here are some notable comparisons:

| Compound | Structure/Function | Uniqueness |

|---|---|---|

| Dihydrofolic Acid | Precursor to tetrahydrofolic acid | Less active; requires reduction to become active |

| 5-Methyltetrahydrofolate | Form used primarily for homocysteine metabolism | Acts as a methyl donor; crucial for methionine synthesis |

| 10-Formyltetrahydrofolate | Active in purine synthesis | Directly involved in nucleotide biosynthesis |

| Pteroylmonoglutamic Acid | Synthetic form of folate | Used in supplements; less bioactive than tetrahydroform |

Tetrahydrofolic acid stands out due to its versatility as a coenzyme in numerous biochemical pathways, its critical role in both amino acid and nucleotide metabolism, and its active participation in one-carbon transfer reactions essential for cellular function. Its unique ability to exist in multiple forms allows it to participate effectively in various metabolic processes while being vital for maintaining normal physiological functions.

Dihydrofolate reductase catalyses a stereospecific hydride transfer from nicotinamide adenine dinucleotide phosphate, reduced form, to the C-6 position of dihydrofolate, followed by protonation at N-8, yielding tetrahydrofolic acid [3]. Crystallographic and kinetic work show that the reaction proceeds through ordered substrate binding: the co-factor binds first, dihydrofolate second, turnover occurs, and oxidised co-factor departs before product release [4] [5].

Catalytic diversity among organisms

Turnover numbers and Michaelis constants vary by more than two orders of magnitude across taxa, reflecting evolutionary tuning of the enzyme to growth rate and intracellular folate demand [6] [7].

| Organism | Turnover number (s⁻¹) | Michaelis constant for dihydrofolate (µM) | Reference |

|---|---|---|---|

| Lactobacillus casei | 950 [6] | — | [6] |

| Escherichia coli | 430 [6] | — | [6] |

| Human | 1 360 [6] | 0.05 (binary complex) [8] | |

| Mouse | Hydride-transfer step 9 000 (pre-steady state) [4] | — | |

| Pneumocystis carinii | 136 [7] | 2.5 [7] |

Across species the hydride-transfer step is intrinsically rapid (>4 000 s⁻¹ in mammals), whereas product dissociation often limits steady-state turnover [4] [6]. Mutagenesis of the catalytic loop or distal network residues reduces both the temperature-dependence of intrinsic kinetic isotope effects and the turnover number, confirming the importance of protein motions in reaching the tunnelling-competent conformation [5] [9].

Compartmentalisation of Folate Metabolism: Mitochondrial vs Cytosolic Pathways

Nearly forty per cent of cellular folate resides in mitochondria, and the mitochondrial polyglutamylated pool does not equilibrate with the cytosolic pool [10]. The inner-membrane carrier SLC25A32 translocates unglutamylated tetrahydrofolic acid and flavin adenine dinucleotide into the matrix [11] [12]. Inside mitochondria, a dedicated series of dehydrogenase, cyclohydrolase and synthetase reactions convert serine and glycine into formate, which is exported for nucleotide and methionine synthesis in the cytosol [10] [13].

Quantitative distribution of folate cofactors (modelled hepatocyte steady state)

| Folate derivative | Cytosol (µM) | Mitochondria (µM) | Reference |

|---|---|---|---|

| Tetrahydrofolic acid | 3.74 | 20.8 | [14] |

| 5,10-Methenyltetrahydrofolic acid | 0.26 | 1.55 | [14] |

| 5,10-Methylenetetrahydrofolic acid | 0.46 | 1.70 | [14] |

| 10-Formyltetrahydrofolic acid | 3.23 | 16.0 | [14] |

| 5-Methyltetrahydrofolic acid | 5.55 | — | [14] |

Knock-down of the mitochondrial carrier lowers matrix tetrahydrofolic acid, perturbs one-carbon flux and sensitises embryos to neural-tube defects, which can be rescued by exogenous formate, underscoring the regulatory role of compartmentalised folate metabolism [12].

Polyglutamylation Mechanisms by Folylpolyglutamate Synthetase

Folylpolyglutamate synthetase ligates successive γ-linked glutamate residues to the α-carboxylate of tetrahydrofolic acid using magnesium adenosine triphosphate, thereby increasing negative charge, preventing efflux and enhancing affinity for downstream enzymes [15] [16]. Crystallography of the Lactobacillus casei enzyme revealed a two-domain architecture: an adenine nucleotide-binding P-loop domain and a folate-binding domain homologous to dihydrofolate reductase, with the active site situated at their interface [17] [18].

Kinetic properties

| Source enzyme | Preferred folate substrate | Michaelis constant for L-glutamate (µM) | Michaelis constant for magnesium adenosine triphosphate (mM) | Michaelis constant for folate substrate (µM) | Reference |

|---|---|---|---|---|---|

| Lactobacillus casei | 5,10-Methylenetetrahydrofolyl-diglutamate | 423 | 5.6 | 2.3 | [15] |

| Rat liver | Tetrahydrofolic acid | — | — | — | [19] |

Product-inhibition and concentration-dependence studies show an inverse relation between monoglutamate concentration and final chain length: low substrate levels favour synthesis of tri- to pentaglutamates, whereas high levels limit extension to diglutamates [19]. In mammalian cells, the resulting longer chains are required for glycine and methionine synthesis, whereas shorter chains suffice for purine and thymidylate cycles [16].

Interspecies Variability in Tetrahydrofolate Biosynthetic Routes

Plants and algae

Plants distribute the de novo pathway across three compartments: pterin ring formation in the cytosol, p-aminobenzoate synthesis in plastids, and coupling plus reduction exclusively in mitochondria [20] [2]. Arabidopsis possesses three distinct folylpolyglutamate synthetase isoforms—mitochondrial, cytosolic and chloroplastic—encoded by separate genes, an arrangement unique among eukaryotes and consistent with high levels of polyglutamylated tetrahydrofolic acid in all compartments [20].

Bacteria and archaea

Whereas most bacteria rely on canonical dihydrofolate reductase, several Gram-negative and halophilic archaea lack a standalone reductase gene. Instead they employ bifunctional dihydropteroate-dihydrofolate synthetase fusion proteins whose linker segment carries an alternative reductase activity, thereby bypassing the need for dihydrofolate reductase [21]. Adenine-dependent regulation of folylpolyglutamate chain length in Lactobacillus casei and Streptococcus faecalis illustrates additional diversity: adenine accumulation shifts intracellular folate pools toward formylated, short-chain species that are poor substrates for folylpolyglutamate synthetase, limiting elongation [22].

Fungi and protists

The opportunistic fungus Pneumocystis carinii expresses a dihydrofolate reductase with a turnover number roughly one tenth that of mammalian enzymes but a markedly elevated Michaelis constant, reflecting adaptation to low folate environments and explaining its differential sensitivity to antifolates [7].

Mammals

In mammals a single nuclear gene encodes dihydrofolate reductase, yet alternative start sites produce cytosolic and mitochondrial isoforms [23] [9]. A second human gene, originally annotated as a pseudogene, encodes a mitochondrial dihydrofolate reductase-like protein with lower affinity for dihydrofolate, indicating further sub-specialisation of reduction capacity [23].

Methylenetetrahydrofolate-Mediated Thymidylate Synthase Catalysis

Tetrahydrofolic acid plays a crucial role in thymidylate synthesis through its derivative 5,10-methylenetetrahydrofolate, which serves as both a methyl donor and reducing agent in the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate [1] [2]. Thymidylate synthase catalyzes this reductive methylation reaction, which represents the sole de novo pathway for thymidine monophosphate production in mammalian cells [3] [4].

The enzymatic mechanism involves the formation of a covalent enzyme-substrate complex where an active-site cysteine residue attacks the C6 position of deoxyuridine monophosphate, creating an enolate intermediate [5] [6]. This intermediate subsequently attacks the pre-activated iminium form of 5,10-methylenetetrahydrofolate, forming a ternary complex. The reaction proceeds through abstraction of the C5 proton by an active site general base, leading to dissociation of tetrahydrofolate and formation of an exocyclic methylene intermediate. Finally, hydride transfer from tetrahydrofolate to the C7 position produces deoxythymidine monophosphate and dihydrofolate as products [5].

Research data demonstrates significant variation in thymidylate synthase activity across different cell lines, ranging from 6.7 to 82.8 picomoles per minute per milligram of protein [7]. The enzyme exhibits differential activity based on genetic polymorphisms, with heterozygous 2R/3R genotypes showing higher thymidylate synthase activities compared to homozygous variants [7]. This variation has important implications for chemotherapeutic drug sensitivity, particularly for 5-fluorouracil-based treatments [7] [2].

The thymidylate synthase reaction is unique among folate-dependent enzymes as it oxidizes the pteridine ring of 5,10-methylenetetrahydrofolate during one-carbon transfer [8]. This oxidation necessitates the downstream action of dihydrofolate reductase to regenerate tetrahydrofolate from dihydrofolate, maintaining the folate cofactor pool [3] [8].

Methionine Cycle Integration and S-Adenosylmethionine Production

Tetrahydrofolic acid integrates with the methionine cycle through the action of methylenetetrahydrofolate reductase, which catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate [9] [10]. This reaction represents the rate-limiting step in the methyl cycle and serves as a critical regulatory point controlling the distribution of one-carbon units between nucleotide synthesis and methylation reactions [10] [11].

The enzyme methylenetetrahydrofolate reductase utilizes NADPH as a reducing agent and contains a flavin adenine dinucleotide cofactor [10]. Its activity is subject to allosteric inhibition by S-adenosylmethionine, creating a feedback regulatory mechanism that balances methyl group availability with cellular methylation demands [9] [10]. This regulation ensures that when S-adenosylmethionine levels are sufficient, the flow of one-carbon units is redirected toward nucleotide synthesis rather than methionine production [12].

Clinical research reveals that the common C677T polymorphism in the methylenetetrahydrofolate reductase gene results in a thermolabile enzyme variant with 50-60% reduced activity compared to the wild-type enzyme [12] [11]. This reduction in enzyme activity leads to altered folate form distribution, characterized by decreased 5-methyltetrahydrofolate levels and accumulation of formylated tetrahydrofolate derivatives [12]. Such alterations serve as biomarkers for methylenetetrahydrofolate reductase functional impairment and are associated with increased risk of neural tube defects and cardiovascular disease [13] [11].

S-adenosylmethionine production requires the conversion of 5-methyltetrahydrofolate to methionine via methionine synthase, a vitamin B12-dependent enzyme [14] [15]. This reaction regenerates tetrahydrofolate while providing methionine as the substrate for S-adenosylmethionine synthesis [16] [17]. The subsequent formation of S-adenosylmethionine by methionine adenosyltransferase requires three high-energy phosphate bonds, making it an energetically expensive process [14].

Formaldehyde Cycling: Non-Enzymatic THF-Formaldehyde Adduct Formation

Tetrahydrofolic acid participates in formaldehyde cycling through non-enzymatic condensation reactions that form 5,10-methylene-tetrahydrofolate [18] [19]. This spontaneous reaction serves as a protective mechanism against formaldehyde toxicity while providing an alternative source of one-carbon units for cellular metabolism [18] [20].

Research using microbial platforms has quantified the in vivo rate of formaldehyde condensation with tetrahydrofolate at approximately 0.025 millimoles per gram cell dry weight per hour [18]. However, this reaction rate supports only extremely low growth rates, with organisms depending solely on this condensation achieving doubling times of approximately 580 hours [18]. These findings indicate that while the spontaneous condensation is biochemically feasible, its slow kinetics limit its physiological significance for growth on one-carbon substrates [18].

The molecular mechanism involves the formation of an iminium intermediate between formaldehyde and the N5 and N10 positions of tetrahydrofolate [20] [21]. This intermediate can either hydrolyze to release formaldehyde or undergo stabilization to form 5,10-methylene-tetrahydrofolate [20]. The reaction occurs rapidly in aqueous solution and is pH-dependent, with optimal rates observed under physiological conditions [21].

Several enzymes utilize this formaldehyde-tetrahydrofolate interaction as a protective mechanism. Dimethylglycine dehydrogenase and sarcosine dehydrogenase contain tightly bound tetrahydrofolate that scavenges formaldehyde generated during oxidative demethylation reactions [22]. Similarly, histone lysine demethylase LSD1 may utilize bound tetrahydrofolate to neutralize formaldehyde produced during histone demethylation [22]. This protective function prevents formaldehyde-induced protein crosslinking and cellular damage [20] [22].

Epigenetic Regulation through Histone/DNA Methylation Pathways

Tetrahydrofolic acid exerts profound effects on epigenetic regulation through its role in maintaining S-adenosylmethionine levels required for DNA and histone methylation [16] [23]. The folate-dependent production of S-adenosylmethionine directly controls the activity of methyltransferases responsible for establishing and maintaining epigenetic marks [24] [15].

DNA methylation patterns are particularly sensitive to tetrahydrofolate availability. Folate deficiency leads to genome-wide DNA hypomethylation due to reduced S-adenosylmethionine levels and impaired methyltransferase activity [16] [25]. This hypomethylation affects both CpG and non-CpG methylation sites, with consequences for gene expression regulation and genome stability [23] [26]. Research in Arabidopsis demonstrates that increased tetrahydrofolate levels reduce DNA methylation and alter gene expression patterns, indicating direct regulatory relationships between folate metabolism and epigenetic control [25].

Histone methylation regulation by tetrahydrofolate occurs through multiple mechanisms. Direct effects include the requirement for tetrahydrofolate in histone lysine demethylase reactions, where it serves to scavenge formaldehyde generated during demethylation [22] [27]. Folate deficiency increases methylated histone H3 lysine 4 levels, suggesting reduced demethylase activity under low tetrahydrofolate conditions [22]. Additionally, the availability of S-adenosylmethionine derived from folate-dependent methionine synthesis controls histone methyltransferase activities [28] [29].

Transgenerational epigenetic inheritance studies reveal that defective folate metabolism can cause heritable epigenetic changes that persist for multiple generations [30]. Disruption of folate metabolism in mice results in genome-wide differential DNA methylation in the germline, leading to transcriptional changes in wildtype progeny that correlate with inherited methylation defects [30]. These findings demonstrate that tetrahydrofolate availability during critical developmental periods can establish epigenetic marks that influence gene expression across generations [30].

The integration of folate metabolism with epigenetic regulation extends to chromatin modification complexes. Methylenetetrahydrofolate dehydrogenase controls DNA methylation through its effects on S-adenosylmethionine cycle components [23]. Deficiency in this enzyme leads to accumulation of S-adenosylhomocysteine, a competitive inhibitor of methyltransferases, resulting in genome-wide hypomethylation and loss of heterochromatin marks [23]. These observations highlight the sensitivity of epigenetic networks to one-carbon metabolism and their shared dependence on S-adenosylmethionine-dependent transmethylation reactions [23] [31].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

Wikipedia

Dates

2: Marsilje TH, Hedrick MP, Desharnais J, Capps K, Tavassoli A, Zhang Y, Wilson IA, Benkovic SJ, Boger DL. 10-(2-benzoxazolcarbonyl)-5,10-dideaza-acyclic-5,6,7,8-tetrahydrofolic acid: a potential inhibitor of GAR transformylase and AICAR transformylase. Bioorg Med Chem. 2003 Oct 1;11(20):4503-9. PubMed PMID: 13129586.

3: Zhang Y, Desharnais J, Marsilje TH, Li C, Hedrick MP, Gooljarsingh LT, Tavassoli A, Benkovic SJ, Olson AJ, Boger DL, Wilson IA. Rational design, synthesis, evaluation, and crystal structure of a potent inhibitor of human GAR Tfase: 10-(trifluoroacetyl)-5,10-dideazaacyclic-5,6,7,8-tetrahydrofolic acid. Biochemistry. 2003 May 27;42(20):6043-56. PubMed PMID: 12755606.

4: Marsilje TH, Labroli MA, Hedrick MP, Jin Q, Desharnais J, Baker SJ, Gooljarsingh LT, Ramcharan J, Tavassoli A, Zhang Y, Wilson IA, Beardsley GP, Benkovic SJ, Boger DL. 10-Formyl-5,10-dideaza-acyclic-5,6,7,8-tetrahydrofolic acid (10-formyl-DDACTHF): a potent cytotoxic agent acting by selective inhibition of human GAR Tfase and the de novo purine biosynthetic pathway. Bioorg Med Chem. 2002 Aug;10(8):2739-49. PubMed PMID: 12057663.

5: Borrell JI, Teixidó J, Matallana JL, Martínez-Teipel B, Colominas C, Costa M, Balcells M, Schuler E, Castillo MJ. Synthesis and biological activity of 7-oxo substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid (5-DATHF) and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF). J Med Chem. 2001 Jul 5;44(14):2366-9. PubMed PMID: 11428931.

6: Schleyer E, Rudolph KL, Braess J, Unterhalt M, Ehninger G, Hiddemann W, Kern W. Impact of the simultaneous administration of the (+)- and (-)-forms of formyl-tetrahydrofolic acid on plasma and intracellular pharmacokinetics of (-)-tetrahydrofolic acid. Cancer Chemother Pharmacol. 2000;45(2):165-71. PubMed PMID: 10663632.

7: Hullán L, Trézl L, Szarvas T, Csiba A. The hydrazine derivative aminoguanidine inhibits the reaction of tetrahydrofolic acid with hydroxymethylarginine biomolecule. Acta Biol Hung. 1998;49(2-4):265-73. PubMed PMID: 10526969.

8: Baggott JE, Robinson CB, Eto I, Johanning GL, Cornwell PE. Iron compounds catalyze the oxidation of 10-formyl-5,6,7,8 tetrahydrofolic acid to 10-formyl-7,8 dihydrofolic acid. J Inorg Biochem. 1998 Sep;71(3-4):181-7. PubMed PMID: 9833324.

9: Borrell JI, Teixidó J, Martínez-Teipel B, Matallana JL, Copete MT, Llimargas A, García E. Synthesis and biological activity of 4-amino-7-oxo-substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid and 5,10-dideaza-5, 6,7,8-tetrahydrofolic acid. J Med Chem. 1998 Aug 27;41(18):3539-45. PubMed PMID: 9719607.

10: Bailey SW, Ayling JE. Total chemical synthesis of chirally pure (6S)-tetrahydrofolic acid. Methods Enzymol. 1997;281:3-16. PubMed PMID: 9250961.

11: Taylor EC, Chaudhari R, Lee K. A simplified and efficient synthesis of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF). Invest New Drugs. 1996;14(3):281-5. PubMed PMID: 8958183.

12: Wedge SR, Laohavinij S, Taylor GA, Boddy A, Calvert AH, Newell DR. Clinical pharmacokinetics of the antipurine antifolate (6R)-5,10- dideaza-5,6,7,8-tetrahydrofolic acid (Lometrexol) administered with an oral folic acid supplement. Clin Cancer Res. 1995 Dec;1(12):1479-86. PubMed PMID: 9815947.

13: Czejka MJ, Schenk T, Scheithauer W. Red blood cell partitioning of N5-methyl-tetrahydrofolic acid after i.v. administration. Arch Pharm (Weinheim). 1992 Nov;325(11):741-2. PubMed PMID: 1485839.

14: Bigham EC, Hodson SJ, Mallory WR, Wilson D, Duch DS, Smith GK, Ferone R. Synthesis and biological activity of open-chain analogues of 5,6,7,8-tetrahydrofolic acid--potential antitumor agents. J Med Chem. 1992 Apr 17;35(8):1399-410. PubMed PMID: 1573633.

15: van Tellingen O, Sips JH, Beijnen JH, Schornagel JH, Nooyen WJ. Bioanalysis of the investigational anti-tumour drug 5,10-dideaza-5,6,7,8-tetrahydrofolic acid by high-performance liquid chromatography with ultraviolet detection. J Chromatogr. 1992 Apr 15;576(1):158-62. PubMed PMID: 1500451.

16: Shih C, Gossett LS, Worzalla JF, Rinzel SM, Grindey GB, Harrington PM, Taylor EC. Synthesis and biological activity of acyclic analogues of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid. J Med Chem. 1992 Mar 20;35(6):1109-16. PubMed PMID: 1552503.

17: Natsuhori M, Shimoda M, Kokue E, Hayama T, Takahashi Y. Tetrahydrofolic acid as the principal congener of plasma folates in pigs. Am J Physiol. 1991 Jul;261(1 Pt 2):R82-6. PubMed PMID: 1858958.

18: Pizzorno G, Moroson BA, Cashmore AR, Beardsley GP. (6R)-5,10-Dideaza-5,6,7,8-tetrahydrofolic acid effects on nucleotide metabolism in CCRF-CEM human T-lymphoblast leukemia cells. Cancer Res. 1991 May 1;51(9):2291-5. PubMed PMID: 1707749.

19: Taber LD, O'Brien P, Bowsher RR, Sportsman JR. Competitive particle concentration fluorescence immunoassay for measuring 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (lometrexol) in serum. Clin Chem. 1991 Feb;37(2):254-60. PubMed PMID: 1993335.

20: 5,10-Dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF): a potent inhibitor of purine biosynthesis. Nutr Rev. 1990 Nov;48(11):421-3. Review. PubMed PMID: 2080047.